
2,6-ditert-butylpyrylium;trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Ditert-butylpyrylium;trifluoromethanesulfonate is a chemical compound with the molecular formula C15H23F3O4S. It is known for its unique structure, which includes a pyrylium ring substituted with tert-butyl groups and a trifluoromethanesulfonate anion. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-ditert-butylpyrylium;trifluoromethanesulfonate typically involves the reaction of 2,6-ditert-butyl-4-methylpyrylium with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using appropriate solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2,6-Ditert-butylpyrylium;trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The pyrylium ring can participate in substitution reactions, where different substituents replace the tert-butyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized pyrylium derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
2,6-Ditert-butylpyrylium;trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,6-ditert-butylpyrylium;trifluoromethanesulfonate involves its interaction with molecular targets and pathways. The pyrylium ring can interact with various nucleophiles, leading to the formation of different products. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Ditert-butylpyridine: Similar in structure but lacks the pyrylium ring and trifluoromethanesulfonate anion.
2,4,6-Tri-tert-butylpyridine: Contains an additional tert-butyl group compared to 2,6-ditert-butylpyrylium;trifluoromethanesulfonate.
Uniqueness
This compound is unique due to its combination of a pyrylium ring and trifluoromethanesulfonate anion, which imparts distinct chemical properties and reactivity. The presence of tert-butyl groups also influences its steric and electronic characteristics, making it a valuable compound in various chemical and research applications .
Properties
CAS No. |
125455-66-5 |
|---|---|
Molecular Formula |
C14H21F3O4S |
Molecular Weight |
342.38 g/mol |
IUPAC Name |
2,6-ditert-butylpyrylium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H21O.CHF3O3S/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6;2-1(3,4)8(5,6)7/h7-9H,1-6H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
RORJSNPJHOUXLG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=[O+]C(=CC=C1)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Rel-(1S,2S,4R)-2-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B15225784.png)
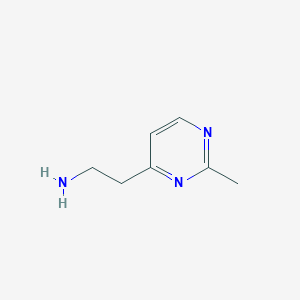
![3-Methyl-3-azabicyclo[3.3.1]nonane](/img/structure/B15225795.png)
![3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one](/img/structure/B15225800.png)
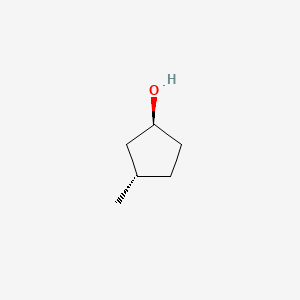
![(1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B15225810.png)
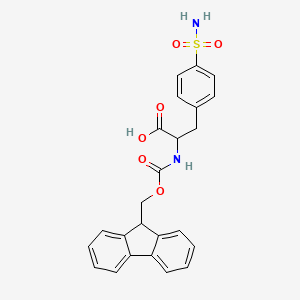
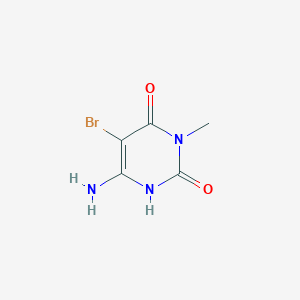
![(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15225820.png)

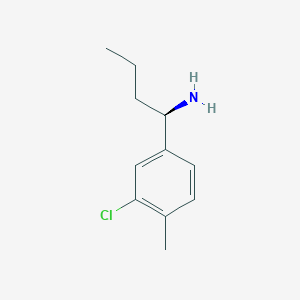
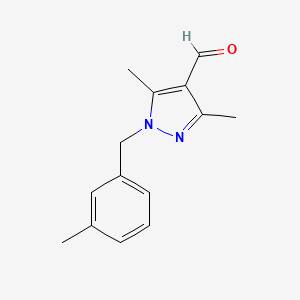
![Methyl 1-(2-(tert-butoxy)-2-oxoethyl)-3-cyclohexyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B15225869.png)
